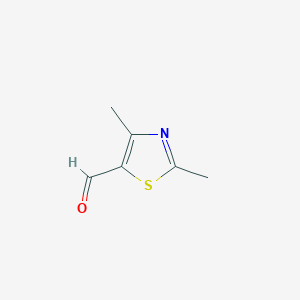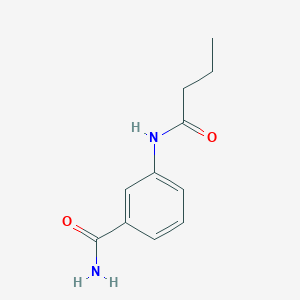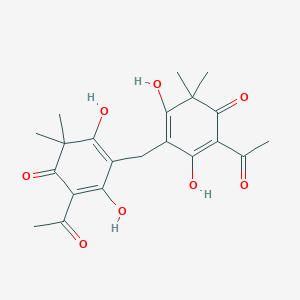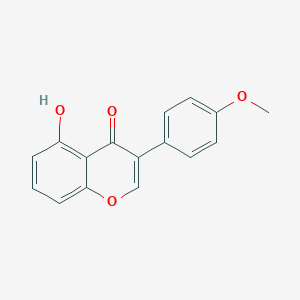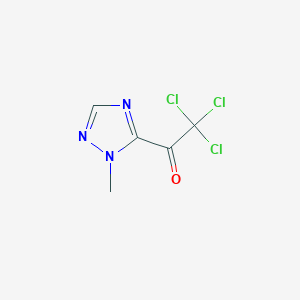
2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is a chemical that features a triazole ring, a common motif in various pharmaceuticals and agrochemicals due to its heterocyclic nature and potential for diverse biological activity. Although the specific compound is not directly mentioned in the provided papers, the triazole core is a recurring theme in the synthesis and characterization of related compounds.
Synthesis Analysis
The synthesis of triazole-containing compounds often involves the use of click chemistry approaches, nucleophilic substitution reactions, or reactions with triethylamine under reflux conditions. For instance, the synthesis of a related compound with a triazole moiety was achieved using a click chemistry approach, starting from an azido precursor . Another method described the preparation of a triazole derivative via nucleophilic substitution of a chlorinated precursor . These methods highlight the versatility and efficiency of synthesizing triazole derivatives, which could be applicable to the synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, IR, NMR, and MS studies . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the successful synthesis of the desired compound. Theoretical studies using Density Functional Theory (DFT) can also provide insights into the electronic properties of the molecule, such as HOMO and LUMO energies, which are crucial for understanding the reactivity and potential biological activity of the compound .
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions due to their reactive nature. The presence of the triazole ring can influence the reactivity of adjacent functional groups, leading to the formation of novel heterocyclic compounds. For example, the reaction of a triazole-containing ketone with hydroxylamine yielded an oxime derivative . The reactivity of the triazole ring can also be exploited in cyclization reactions to produce new derivatives with potential antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as thermal stability, can be analyzed using techniques like TGA and DSC . The electronic properties, including UV-visible absorption and fluorescence spectra, can be studied to understand the optical properties of these compounds, which may have implications for their use in biological applications . The intermolecular interactions within the crystal structure can be examined using Hirshfeld surface analysis to gain insights into the solid-state properties of the compound .
Applications De Recherche Scientifique
Molecular Structure Analysis
The molecular structure of compounds related to 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone, such as 1,3,4-oxadiazole derivatives, has been studied to understand their molecular conformation and intermolecular interactions. The analysis focuses on dihedral angles and weak intermolecular hydrogen bonds, contributing to the understanding of the molecule's structural properties and potential chemical reactivity (Xu et al., 2005).
Corrosion Inhibition
Research has been conducted on the use of triazole derivatives as corrosion inhibitors for metals in corrosive environments. These compounds, including 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, show promising results in protecting metals like mild steel from corrosion, particularly in hydrochloric acid media. The effectiveness of these inhibitors is attributed to the presence of nitrogen, oxygen atoms, and aromatic rings, contributing to strong adsorption on the metal surface (Jawad et al., 2020).
Synthesis and Transformation of Derivatives
1,2,3-Triazole derivatives have been synthesized through various chemical reactions, including cycloaddition and nucleophilic substitution. These reactions lead to the formation of compounds with potential biological and chemical applications. The transformations and reactivities of these derivatives are crucial for developing new chemical entities with desirable properties (Pokhodylo et al., 2009).
Biological Activities
Triazole derivatives have been synthesized and evaluated for their potential anti-microbial, anti-oxidant, and anti-cancer activities. These compounds exhibit broad-spectrum activity against various microorganisms and cancer cell lines, indicating their potential use in medical applications. The study of these compounds contributes to the discovery of new therapeutic agents with diverse biological activities (Bhat et al., 2016).
Orientations Futures
The future directions for “2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the broad range of activities exhibited by 1,2,4-triazoles, they could be important in the development of new drugs .
Propriétés
IUPAC Name |
2,2,2-trichloro-1-(2-methyl-1,2,4-triazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3O/c1-11-4(9-2-10-11)3(12)5(6,7)8/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVCMIMLIPJZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564242 |
Source


|
| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone | |
CAS RN |
131758-17-3 |
Source


|
| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

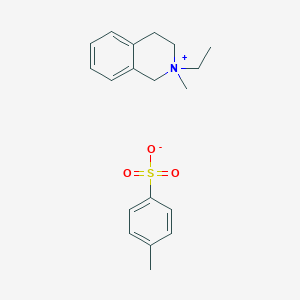
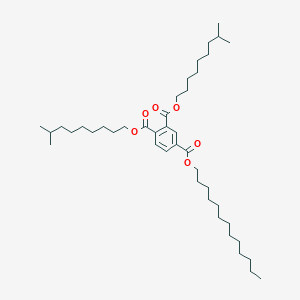
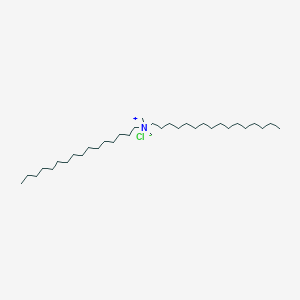
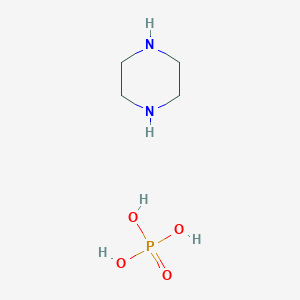
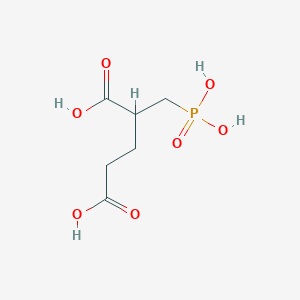
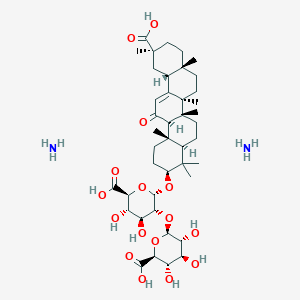
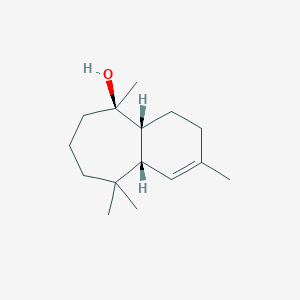
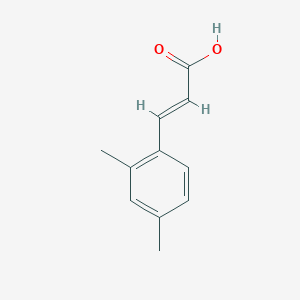
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
